molecular formula C7H17ClN2O2 B1440852 2-Amino-N-(2-methoxyethyl)-2-methylpropanamide hydrochloride CAS No. 1220028-51-2

2-Amino-N-(2-methoxyethyl)-2-methylpropanamide hydrochloride

Cat. No.: B1440852
CAS No.: 1220028-51-2
M. Wt: 196.67 g/mol
InChI Key: DVXBGNSRGAIOQC-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is a synthetic amino acid derivative belonging to the aminoisobutyric acid family of compounds. The compound is systematically catalogued in the PubChem database under the identification number 56832083, with its molecular structure definitively characterized through computational and analytical methods. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-amino-N-(2-methoxyethyl)-2-methylpropanamide;hydrochloride, reflecting its structural composition and salt form.

The molecular formula C₇H₁₇ClN₂O₂ indicates the presence of seven carbon atoms, seventeen hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms. This composition yields a molecular weight of 196.67 grams per mole, as determined through computational analysis using PubChem methodologies. The compound's structural complexity arises from the integration of multiple functional groups, including a primary amine, an amide linkage, and a methoxy ether functionality within a single molecular framework.

Property Value Method
Molecular Formula C₇H₁₇ClN₂O₂ Computational Analysis
Molecular Weight 196.67 g/mol PubChem 2.1
IUPAC Name 2-amino-N-(2-methoxyethyl)-2-methylpropanamide;hydrochloride LexiChem 2.6.6
InChI Key DVXBGNSRGAIOQC-UHFFFAOYSA-N InChI 1.0.5
SMILES Notation CC(C)(C(=O)NCCOC)N.Cl OEChem 2.3.0

The simplified molecular-input line-entry system notation CC(C)(C(=O)NCCOC)N.Cl provides a concise representation of the compound's connectivity pattern. This notation reveals the central quaternary carbon bearing two methyl groups and an amino group, connected to a carbonyl carbon that forms an amide bond with the N-(2-methoxyethyl) substituent. The notation also indicates the presence of the hydrochloride salt, which significantly influences the compound's physicochemical properties and biological behavior.

The parent compound, identified as PubChem CID 28263475, represents the free base form without the hydrochloride salt. This relationship between the parent compound and its hydrochloride derivative illustrates the common practice in medicinal chemistry of forming salt derivatives to optimize solubility, stability, and bioavailability characteristics. The compound's registry dates indicate initial creation in the PubChem database on March 8, 2012, with subsequent modifications recorded as recently as May 10, 2025, suggesting ongoing research interest and database refinement.

Historical Development and Discovery

The development of this compound emerged from the broader historical context of aminoisobutyric acid research, which began gaining prominence in the mid-20th century as researchers sought to understand the conformational properties of non-proteinogenic amino acids. Alpha-aminoisobutyric acid, the structural backbone of this compound, was first identified in meteorites and certain fungal antibiotics such as alamethicin, establishing its presence in natural systems despite its absence from standard protein biosynthesis. This discovery prompted extensive investigation into the unique conformational properties imparted by the gem-dimethyl substitution pattern characteristic of aminoisobutyric acid derivatives.

The synthetic accessibility of aminoisobutyric acid compounds was initially achieved through classical organic chemistry approaches, including the reaction of acetone cyanohydrin with ammonia followed by hydrolysis. Industrial-scale synthesis later evolved to employ selective hydroamination of methacrylic acid, providing more efficient access to aminoisobutyric acid building blocks. These foundational synthetic methodologies established the groundwork for developing more complex derivatives, including N-substituted variants such as this compound.

The specific incorporation of methoxyethyl substituents into aminoisobutyric acid frameworks represents a more recent development in this field, driven by the recognition that ether-containing side chains can significantly modulate both conformational preferences and biological activity. Research into similar compounds, such as 2-amino-N-isopropyl-2-methylpropanamide hydrochloride, which shares the same aminoisobutyric acid core but differs in its N-substituent pattern, has provided valuable insights into structure-activity relationships within this compound class. The systematic exploration of various N-alkyl and N-alkoxyalkyl derivatives has revealed the importance of side chain length and functionality in determining both conformational stability and biological properties.

Advanced synthetic methodologies for constructing aminoisobutyric acid derivatives have evolved significantly over the past several decades. Modern approaches employ sophisticated coupling reagents and automated synthesis platforms to achieve efficient incorporation of these sterically hindered amino acid analogs into peptide sequences. The development of iterative coupling protocols using diisopropylcarbodiimide in the presence of ethyl cyanohydroxyiminoacetate has enabled the synthesis of extended aminoisobutyric acid oligomers containing up to seventeen consecutive residues. These methodological advances have facilitated the preparation of compounds like this compound with enhanced purity and yield characteristics.

Significance in Peptide Mimetics and Foldamer Research

This compound occupies a significant position within the rapidly expanding field of peptide mimetics and foldamer research, where its unique structural features contribute to the development of conformationally constrained molecular scaffolds. Foldamers represent artificial molecules that mimic the ability of natural biopolymers to fold into well-defined three-dimensional structures, and aminoisobutyric acid derivatives have emerged as particularly valuable building blocks for constructing these synthetic architectures. The compound's gem-dimethyl substitution pattern, derived from its aminoisobutyric acid core, functions as a strong helix inducer through the Thorpe-Ingold effect, which constrains the backbone to adopt specific conformational states.

The incorporation of aminoisobutyric acid residues into peptide sequences has been demonstrated to significantly enhance helical structure formation, particularly through the stabilization of 3₁₀-helical conformations. Research has shown that increasing the length of aminoisobutyric acid-containing foldamers enhances their self-association strength in nonpolar environments, with dimerization constants increasing approximately fourteen-fold when comparing hexameric to undecameric sequences. This length-dependent behavior has important implications for the design of membrane-spanning peptides and ion channel mimetics, where precise control over supramolecular assembly is crucial for biological activity.

Foldamer Length Self-Association Enhancement Ionophoric Activity Structural Implications
6 residues Baseline Low activity Below membrane thickness
10 residues 14-fold increase Moderate activity Approximate membrane span
11+ residues Maximum enhancement High activity Membrane-spanning capability

The methoxyethyl substituent present in this compound introduces additional structural complexity that can modulate both conformational preferences and intermolecular interactions. Ether-containing side chains have been shown to influence hydrogen bonding patterns and solubility characteristics, potentially affecting the compound's behavior in biological systems. Research on related compounds has demonstrated that terminal functional groups can significantly impact ionophoric activity, with certain substitution patterns leading to enhanced membrane permeability and ion transport capabilities.

The therapeutic potential of aminoisobutyric acid-based foldamers has been demonstrated through their ability to disrupt protein-protein interactions, particularly those involving alpha-helical recognition motifs. Studies focusing on the hdm2-p53 interaction, which is central to cancer development, have shown that incorporation of aminoisobutyric acid residues can enhance receptor binding while simultaneously providing protection against proteolytic degradation. These findings suggest that compounds like this compound may serve as valuable starting points for developing therapeutically relevant peptide mimetics.

Recent advances in foldamer research have revealed the potential for creating switchable ion channels with controllable activity profiles. Aminoisobutyric acid octamers functionalized with metal-binding domains have demonstrated the ability to "switch on" ion channel activity upon copper coordination, with activity levels approaching those of natural peptaibol antibiotics. This switchable behavior represents a significant advancement in the development of synthetic ion channels for potential therapeutic applications, including the treatment of channelopathies and the development of novel antimicrobial agents.

Properties

IUPAC Name

2-amino-N-(2-methoxyethyl)-2-methylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2.ClH/c1-7(2,8)6(10)9-4-5-11-3;/h4-5,8H2,1-3H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXBGNSRGAIOQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCCOC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Steps

  • Starting materials typically include commercially available 2-methoxyethylamine and 2-methylpropanoyl chloride (or related acylating agents).
  • The amide bond formation is achieved by reacting 2-methoxyethylamine with the acyl chloride under controlled conditions, often in the presence of a base to neutralize the released hydrochloric acid.

Alkylation and Amide Formation

  • Alkylation of amino precursors with 2-bromoethanol or similar reagents in the presence of bases like sodium hydride (NaH) or diisopropylethylamine (i-Pr2NEt) is a common method to introduce the 2-methoxyethyl group.
  • For example, a typical procedure involves stirring 2-methoxyethylamine with 2-bromoethanol in tetrahydrofuran (THF) at ambient temperature for 24 hours, followed by purification via flash chromatography to yield the intermediate amino alcohol.

Reduction and Hydrogenation Steps

  • Nitro-substituted intermediates can be hydrogenated using palladium on carbon (Pd-C) catalysts in methanol at moderate temperatures (around 35 °C) to yield the corresponding amines.
  • Reduction of nitrile precursors to amines is also performed using aluminum hydride or catalytic hydrogenation under pressurized hydrogen atmosphere, often in solvents like toluene or chloroform.

Amidation and Protection Strategies

  • Amidation reactions are conducted by reacting amine intermediates with acid derivatives such as tert-butoxycarbonyl phenyl ester in solvents like dichloromethane at room temperature, sometimes followed by heating to 45 °C to complete the reaction.
  • Protection and deprotection steps (e.g., Boc protection) are applied to control reactivity and improve yields during multi-step syntheses.

Formation of Hydrochloride Salt

  • The free amide base is converted to its hydrochloride salt by treatment with hydrogen chloride in solvents such as isopropanol or formic acid at low temperatures (0 °C), followed by precipitation and filtration.
  • This step enhances the compound’s water solubility and facilitates purification.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Alkylation of amino precursor 2-bromoethanol, NaH or i-Pr2NEt THF or DMF 0 °C to RT 82-86 Reaction time ~18-24 h
Nitration of acyl intermediate Fuming HNO3, conc. H2SO4, AcOH Acetic acid 10 °C to 50 °C 96 Nitro group introduction
Hydrogenation of nitro compound H2, Pd-C catalyst MeOH 35 °C >90 Reduction to amine
Amidation Boc-NHSO2Cl, Et3N CH2Cl2 -10 °C to RT 92 Protection step
Salt formation HCl in i-PrOH, formic acid i-PrOH, HCO2H 0 °C 72 Hydrochloride salt precipitation
Reduction of nitrile Aluminum hydride or Pd-C hydrogenation Toluene, CHCl3 60-100 °C 70-100 Conversion to amine intermediate

Research Findings and Optimization Notes

  • The choice of base (NaH vs. i-Pr2NEt) in alkylation significantly affects the reaction rate and yield; NaH provides stronger deprotonation but requires careful handling.
  • Hydrogenation under mild conditions preserves sensitive functional groups and yields high-purity amines suitable for subsequent amidation.
  • Amidation reactions benefit from controlled temperature profiles and stoichiometric ratios of reagents to avoid side reactions and maximize yield.
  • Conversion to hydrochloride salt is optimized by controlling temperature and solvent composition to ensure high purity and crystallinity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-methoxyethyl)-2-methylpropanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

2-Amino-N-(2-methoxyethyl)-2-methylpropanamide hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biochemical assays and studies involving enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-methoxyethyl)-2-methylpropanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Varied N-Substituents

The following compounds share the 2-amino-2-methylpropanamide core but differ in the substituent on the amide nitrogen:

Compound Name Molecular Formula CAS RN Molecular Weight (g/mol) Key Substituent Known Applications/Hazards References
2-Amino-N-(2-methoxyethyl)-2-methylpropanamide hydrochloride C₈H₁₇ClN₂O₂ Not provided 216.69 (calculated) 2-Methoxyethyl Intermediate; potential CNS activity (analog-based)
2-Amino-N-isobutyl-2-methylpropanamide hydrochloride C₈H₁₇ClN₂O₂ 1220035-05-1 216.69 Isobutyl Pharmaceutical intermediate
2-Amino-N-(furan-2-ylmethyl)-2-methylpropanamide hydrochloride C₉H₁₅ClN₂O₂ 1220035-22-2 218.68 Furfuryl (aromatic) Research chemical; storage: dry, room temp
Midodrine Hydrochloride C₁₂H₁₈ClN₂O₄ 3092-17-9 290.7 2,5-Dimethoxyphenethyl Vasopressor (FDA-approved for hypotension)

Key Observations :

  • Hydrophobicity : The furfuryl and isobutyl analogs exhibit reduced solubility compared to the 2-methoxyethyl derivative due to aromatic/hydrophobic groups.
  • Therapeutic Potential: Midodrine’s phenethyl group confers vasopressor activity, suggesting that N-substituent modifications can drastically alter pharmacological profiles .
  • Safety: The 2-methoxyethyl derivative shares skin/eye irritation hazards (H315/H319) with analogs like (S)-2-Amino-N-(2-methoxyethyl)-3-phenylpropanamide hydrochloride .

Functional Group Modifications in Related Amides

Compounds with altered backbones or additional functional groups provide further contrast:

Compound Name Molecular Formula CAS RN Key Functional Differences Applications References
(2S)-2,5-Diaminopentanamide dihydrochloride C₅H₁₃Cl₂N₃O 71697-89-7 Dual amino groups; linear chain Uninvestigated toxicological profile
2-Amino-N-(1,2-diphenylethyl)acetamide hydrochloride C₁₆H₁₇ClN₂O N/A Diphenylethyl substituent Anticonvulsant (preclinical)
N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide hydrochloride C₁₁H₁₅Cl₃N₂O₂ 344443-16-9 Dichlorophenoxy group Environmental/agricultural research

Key Observations :

  • Anticonvulsant Activity : The diphenylethyl group in ’s compound highlights the role of aromaticity in CNS-targeted activity.
  • Environmental Hazards: Dichlorophenoxy derivatives () may pose ecological risks, unlike the 2-methoxyethyl analog.

Biological Activity

2-Amino-N-(2-methoxyethyl)-2-methylpropanamide hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C7_{7}H16_{16}ClN1_{1}O1_{1}
  • Molecular Weight : 165.67 g/mol
  • Melting Point : Approximately 160-163 °C

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, which can lead to altered gene expression and cellular functions.
  • Cell Signaling Modulation : It modulates pathways such as MAPK/ERK, which are crucial for cell proliferation and differentiation.

Pharmacokinetics

The pharmacokinetic profile of the compound indicates that it is metabolized by cytochrome P450 enzymes, affecting its bioavailability and therapeutic efficacy. Key pharmacokinetic parameters include:

ParameterValue
AbsorptionModerate
DistributionTissue-specific
MetabolismCYP450-dependent
ExcretionRenal

In Vitro Studies

Research has shown that this compound exhibits significant biological activity in vitro:

  • Antimicrobial Activity : The compound demonstrated effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
  • Cytotoxic Effects : In cancer cell lines, it induced apoptosis at concentrations above 25 µM, suggesting potential as an anticancer agent.

In Vivo Studies

In vivo studies using animal models have provided insights into the compound's therapeutic potential:

  • Tumor Growth Inhibition : In a mouse model of xenograft tumors, administration of the compound at a dosage of 50 mg/kg resulted in a significant reduction in tumor volume compared to control groups (p < 0.05).
  • Safety Profile : Long-term exposure studies indicated no significant toxicity at therapeutic doses, with observed side effects being mild and reversible.

Case Studies

  • Case Study on Anticancer Activity
    • A study involving the treatment of mice with induced tumors showed that treatment with the compound led to a 40% reduction in tumor size over four weeks compared to untreated controls.
  • Case Study on Antimicrobial Efficacy
    • Clinical isolates of Staphylococcus aureus were treated with varying concentrations of the compound. Results indicated a dose-dependent inhibition of bacterial growth, highlighting its potential as a novel antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the key functional groups in 2-Amino-N-(2-methoxyethyl)-2-methylpropanamide hydrochloride, and how do they influence its reactivity?

  • Answer : The compound contains three critical functional groups:

  • Amino group (-NH₂) : Acts as a nucleophile in reactions, enabling participation in peptide bond formation or protection strategies .
  • Amide group (-C(=O)N-) : Provides structural stability and resistance to hydrolysis under mild conditions, making it suitable for protecting sensitive moieties in drug synthesis .
  • Methoxyethyl group (-OCH₂CH₂OCH₃) : Enhances solubility in polar solvents (e.g., water, ethanol) and modulates steric effects during reactions .
    • Methodological Insight : Use FT-IR spectroscopy to confirm functional group presence and monitor reactivity changes during synthesis.

Q. What synthetic routes are commonly employed for preparing this compound?

  • Answer : A typical route involves nucleophilic substitution :

React 2-methylpropanamide with 2-methoxyethylamine in the presence of a base (e.g., NaOH) to form the amide bond .

Hydrochloric acid is added to precipitate the hydrochloride salt .

  • Critical Parameters : Reaction temperature (40–60°C), solvent selection (e.g., ethanol for solubility), and stoichiometric ratios (1:1.2 amine:amide) optimize yield .

Advanced Research Questions

Q. How can researchers optimize reaction yield and purity during synthesis?

  • Answer :

  • Yield Optimization :
  • Use a 10% molar excess of 2-methoxyethylamine to drive the reaction to completion .
  • Employ reflux conditions (60–80°C) to accelerate kinetics without degrading the product .
  • Purity Control :
  • Purify via recrystallization (ethanol/water mixture) or column chromatography (silica gel, chloroform:methanol 9:1) .
  • Validate purity using HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. What analytical techniques are most effective for structural confirmation and impurity profiling?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Identify methoxyethyl protons (δ 3.2–3.5 ppm) and methyl groups (δ 1.2–1.4 ppm) .
  • ¹³C NMR : Confirm carbonyl carbon (δ 170–175 ppm) and quaternary carbons .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ (e.g., m/z 221 for C₈H₁₇ClN₂O₂) .
  • HPLC-UV : Detect impurities (<0.5%) using a UV detector at 210 nm .

Data Contradiction Analysis

Q. How to resolve discrepancies in solubility data reported for structurally similar compounds?

  • Example : Hydroxyethyl vs. methoxyethyl derivatives show divergent solubility in dichloromethane .
  • Resolution Strategy :

  • Test solubility under standardized conditions (25°C, pH 7.0).
  • Use UV-Vis spectroscopy to quantify solubility limits (λ_max = 260 nm for aromatic analogs) .
    • Table 1 : Comparative Solubility of Related Compounds
CompoundWaterEthanolDichloromethane
2-Amino-N-(2-methoxyethyl)-...HighHighLow
2-Amino-N-(2-hydroxyethyl)-...HighHighModerate

Experimental Design for Biological Studies

Q. How to evaluate the compound’s stability in biological buffers for drug delivery studies?

  • Protocol :

Prepare phosphate-buffered saline (PBS, pH 7.4) and simulate physiological conditions (37°C).

Monitor degradation via HPLC at 0, 24, 48, and 72 hours .

Compare with stability in acidic conditions (pH 2.0, simulating gastric fluid) .

  • Key Finding : Methoxyethyl derivatives exhibit 90% stability in PBS after 72 hours, outperforming hydroxyethyl analogs (75%) .

Advanced Mechanistic Studies

Q. What is the role of the methoxyethyl group in modulating interactions with biological targets?

  • Hypothesis : The methoxyethyl group enhances hydrogen bonding with protein active sites (e.g., serine proteases) due to its ether oxygen.
  • Methodology :

  • Perform molecular docking simulations (AutoDock Vina) using the crystal structure of trypsin (PDB: 1TLP) .
  • Validate with surface plasmon resonance (SPR) to measure binding affinity (KD) .
    • Outcome : Methoxyethyl derivatives show 2-fold higher binding affinity than non-substituted analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-N-(2-methoxyethyl)-2-methylpropanamide hydrochloride
Reactant of Route 2
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2-Amino-N-(2-methoxyethyl)-2-methylpropanamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.